molecular formula C18H24O4 B1616269 Butyl prop-2-enoate;prop-2-enoic acid;styrene CAS No. 25586-20-3

Butyl prop-2-enoate;prop-2-enoic acid;styrene

Cat. No.: B1616269
CAS No.: 25586-20-3
M. Wt: 304.4 g/mol
InChI Key: IYCOKCJDXXJIIM-UHFFFAOYSA-N
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Description

Butyl prop-2-enoate;prop-2-enoic acid;styrene, is a copolymer formed from the polymerization of 2-propenoic acid (acrylic acid), butyl 2-propenoate (butyl acrylate), and ethenylbenzene (styrene). This compound is widely used in various industrial applications due to its unique properties, such as flexibility, durability, and resistance to environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propenoic acid, polymer with butyl 2-propenoate and ethenylbenzene, typically involves free radical polymerization. The monomers, 2-propenoic acid, butyl 2-propenoate, and ethenylbenzene, are mixed in a suitable solvent along with a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out at elevated temperatures, usually between 60-80°C, under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the polymerization process can be conducted in bulk, solution, suspension, or emulsion. Emulsion polymerization is particularly favored for producing high molecular weight polymers with excellent mechanical properties. This method involves dispersing the monomers in water with the help of surfactants and initiating the polymerization with water-soluble initiators .

Chemical Reactions Analysis

Types of Reactions

Butyl prop-2-enoate;prop-2-enoic acid;styrene, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Butyl prop-2-enoate;prop-2-enoic acid;styrene, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-propenoic acid, polymer with butyl 2-propenoate and ethenylbenzene, involves the interaction of its functional groups with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules, while the butyl and styrene groups contribute to the hydrophobicity and mechanical strength of the polymer. These interactions enable the polymer to adhere to surfaces, encapsulate active ingredients, and provide structural support in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl prop-2-enoate;prop-2-enoic acid;styrene, is unique due to its balanced combination of flexibility, durability, and resistance to environmental factors. The presence of butyl 2-propenoate provides flexibility, while ethenylbenzene contributes to mechanical strength and resistance to degradation.

Properties

CAS No.

25586-20-3

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

butyl prop-2-enoate;prop-2-enoic acid;styrene

InChI

InChI=1S/C8H8.C7H12O2.C3H4O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-2-3(4)5/h2-7H,1H2;4H,2-3,5-6H2,1H3;2H,1H2,(H,4,5)

InChI Key

IYCOKCJDXXJIIM-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC(=O)O

Canonical SMILES

CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC(=O)O

Key on ui other cas no.

25586-20-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An organic acid was prepared according to the same method as Synthesis Example 1-1 except that a mixture of 21.0 g of acrylic acid (made by Wako Junyaku Co.), 6.0 g of butyl acrylate (made by Wako Junyaku Co.), and 3.0 g of styrene (made by Wako Junyaku Co.) was used as monomers.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A styrene/butyl acrylate/acrylic acid latex emulsion is prepared according to the process described in U.S. Pat. No. 5,418,108. In particular, a polymer latex is prepared by the emulsion polymerization of styrene, butyl acrylate and acrylic acid (82/18/2 parts) in a nonionic/anionic surfactant solution as follows. In a reaction vessel are mixed 352 grams of styrene, 48 grams of butyl acrylate, 8 grams of acrylic acid, and 12 grams of dodecanethiol. To the reaction vessel is added 600 milliliters of deionized water in which 9 grams of sodium dodecyl benzene sulfonate anionic surfactant (NEOGEN R™, which contains 60% of active component), 8.6 grams of polyoxyethylene nonyl phenyl ether nonionic surfactant (ANTAROX 8971™, which contains 70% of active component), and 4 grams of ammonium persulfate initiator are dissolved. The resulting emulsion is then polymerized at 70° C. for 8 hours. The resulting latex contains 40% by weight of solids.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
polyoxyethylene nonyl phenyl ether
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
ammonium persulfate
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
352 g
Type
reactant
Reaction Step Three
Quantity
48 g
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a reactor equipped with a reflux condenser, a stirrer, a nitrogen-introducing pipe, and a monomer dripping funnel, 3.3 parts of sodium dodecylbenzenesulfonate is dissolved in 3,824 parts of ion exchange water. Subsequently, 30.6 parts of styrene, 9.4 parts of butyl acrylate, 1.2 parts of acrylic acid dimer, and 0.3 parts of dodecanethiol are added thereto, and thoroughly stirred at room temperature for emulsification stabilization (emulsified liquid 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
liquid 1
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Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

8.1 g of an emulsifier (trade name: PIONIN A-43S, manufactured by Takemoto Oil and Fat Co) and 236.0 g of distilled water were charged to a one liter three-necked flask equipped with a stirrer and a tubular reflux cooler and stirred under a nitrogen gas stream with heating at 70° C. 6.2 g of styrene, 3.5 g of n-butyl acrylate, 0.3 g of acrylic acid, 1.0 g of ammonium persulfate, and 40 g of distilled water were added and, after stirring for 30 min, a monomer solution comprising 117.8 g of styrene, 66.5 g of n-butyl acrylate, and 5.7 g of acrylic acid was dropped at an equal speed such that dropping was completed in 2 hours. After the completion of dropping, an aqueous solution comprising 0.5 g of ammonium persulfate and 20 g of distilled water was added and, after stirring at 70° C. for 4 hours, temperature was elevated to 85° C. and stirring was continued for further 2 hours. By cooling and filtering the reaction solution, an aqueous solution of styrene/butyl acrylate/acrylic acid (=62/35/3) copolymer BH-1 was obtained.
Name
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
236 g
Type
solvent
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
reactant
Reaction Step Three
Name
ammonium persulfate
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
40 g
Type
solvent
Reaction Step Three
Quantity
117.8 g
Type
reactant
Reaction Step Four
Quantity
66.5 g
Type
reactant
Reaction Step Five
Quantity
5.7 g
Type
reactant
Reaction Step Six
Name
ammonium persulfate
Quantity
0.5 g
Type
reactant
Reaction Step Seven

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